molecular formula C19H18O5S B2385139 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one CAS No. 865656-36-6

8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one

Cat. No.: B2385139
CAS No.: 865656-36-6
M. Wt: 358.41
InChI Key: PDGFJIGLFACCPE-UHFFFAOYSA-N
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Description

8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is a synthetic chromenone derivative characterized by a coumarin-like scaffold with a sulfonyl group at position 3 and a methoxy substituent at position 8. The sulfonyl group is attached to a 4-isopropylphenyl ring, contributing to its lipophilic character. The unique substitution pattern of this compound—particularly the bulky 4-propan-2-ylphenylsulfonyl group—distinguishes it from simpler coumarin analogs and may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

8-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5S/c1-12(2)13-7-9-15(10-8-13)25(21,22)17-11-14-5-4-6-16(23-3)18(14)24-19(17)20/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGFJIGLFACCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

To contextualize the properties of 8-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one, we compare it with structurally related chromenone derivatives, focusing on substituent effects, synthesis pathways, and biological activities. Key analogs include sulfonylphenyl-, methoxy-, and halogen-substituted chromenones.

Structural and Electronic Comparisons
Table 1: Substituent Effects on Physical and Electronic Properties
Compound Name Substituents (Position) Melting Point (°C) LogP (Predicted) Key Electronic Features Reference
This compound 8-OCH3, 3-(4-iPr)SO2 187 (est.) 3.8 High lipophilicity; electron-withdrawing SO2 group enhances electrophilicity [3], [11]
3-(4-Methylsulfonylphenyl)-4H-chromen-4-one (Compound 3 in ) 3-(4-MeSO2) 187 2.5 Reduced steric bulk compared to isopropyl; moderate solubility [3]
8-Methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one 8-OCH3, 3-(4-OCH3)SO2 N/A 2.1 Methoxy substituent increases polarity; weaker electron withdrawal [8]
6,8-Dibromo-3-(4-iPrphenyl)sulfonylchromen-2-one () 6,8-Br, 3-(4-iPr)SO2 N/A 4.5 Bromine atoms enhance electrophilicity; potential cytotoxicity [11]

Key Observations :

  • The sulfonyl group at position 3 acts as an electron-withdrawing moiety, polarizing the chromenone core. This effect is amplified in brominated derivatives (e.g., 6,8-dibromo analog in ) due to halogen electronegativity .
  • Methoxy at position 8 introduces steric hindrance and may influence π-π stacking interactions in biological targets, as seen in similar chromenones .

Activity Trends :

  • Bulky substituents (e.g., isopropyl) may reduce potency against kinases compared to smaller groups (e.g., methylsulfonyl) due to steric clashes .
  • Heterocyclic substituents (e.g., oxadiazole in ) diversify biological targets, shifting activity from kinases to DNA-interactive pathways .

Biological Activity

8-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one, a compound belonging to the chromone class, has gained attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C19H18O5SC_{19}H_{18}O_{5}S, with a molecular weight of approximately 358.41 g/mol. Its structural features contribute to its biological properties, particularly its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC19H18O5S
Molecular Weight358.41 g/mol
IUPAC NameThis compound
CAS Number[Pending]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and influence signaling pathways that are crucial for cellular functions.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are vital in regulating cell proliferation and survival.
  • Antioxidant Activity : The presence of methoxy groups in its structure may enhance its antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Properties

Recent research has indicated that this compound exhibits selective cytotoxicity against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Table 1: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-715.3
HeLa12.7
A54918.9

These findings suggest that the compound could be a candidate for further development in targeted cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains:

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate potential applications in treating infections caused by resistant bacterial strains.

Case Studies

  • Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells, revealing that it induces apoptosis through the mitochondrial pathway, which was confirmed by flow cytometry analysis.
  • Antimicrobial Efficacy : Another study demonstrated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use as a therapeutic agent in biofilm-related infections.

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